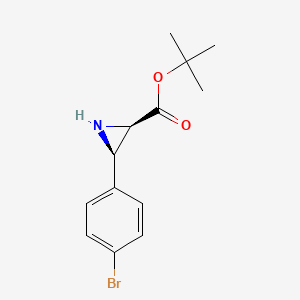

Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate

Description

Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate is a chiral aziridine derivative characterized by a strained three-membered aziridine ring, a tert-butyl ester group, and a 4-bromophenyl substituent. This compound is synthesized via catalytic asymmetric aziridination, a method pioneered by Wulff et al., which employs chiral vanadium catalysts (e.g., (S)-VANOL) to achieve high enantiomeric excess (up to 99.5% ee) . The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic transformations, while the 4-bromophenyl substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). This compound serves as a critical intermediate in the synthesis of enantiopure quaternary amino acids and bioactive molecules, such as BIRT-377 analogs .

Properties

Molecular Formula |

C13H16BrNO2 |

|---|---|

Molecular Weight |

298.18 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-3-(4-bromophenyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m0/s1 |

InChI Key |

GRXWSFQIYGHTOU-WDEREUQCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=C(C=C2)Br |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 4-bromophenyl group (electron-withdrawing) enhances electrophilicity of the aziridine ring compared to the 4-methoxyphenyl analog (electron-donating), influencing reactivity in ring-opening reactions .

- Ester Group : The tert-butyl ester improves steric protection and stability relative to ethyl esters, which are more prone to hydrolysis under acidic/basic conditions .

- Stereochemistry: The (2R,3R) configuration is critical for achieving desired enantioselectivity in downstream applications, such as quaternary amino acid synthesis .

Key Observations:

- Catalyst Efficiency: Chiral vanadium catalysts (e.g., (S)-VANOL) enable high yields and enantioselectivity for bromophenyl-substituted aziridines, whereas methoxyphenyl analogs lack detailed protocol data .

- Scalability : Gram-scale syntheses are feasible for bromophenyl derivatives, making them industrially relevant .

Preparation Methods

Aziridine Ring Formation via Diazo Compound Cyclization

A common and effective method for preparing aziridine-2-carboxylates involves the reaction of imines with diazo esters under Lewis acid catalysis. This approach allows for stereoselective aziridine ring closure.

Typical procedure : A solution of an imine derived from 4-bromobenzaldehyde and an amine is reacted with a diazo ester such as tert-butyl diazoacetate in the presence of a Lewis acid catalyst (e.g., Zn(OTf)2) in dry dichloromethane under nitrogen atmosphere at room temperature. The reaction proceeds via nucleophilic attack of the imine nitrogen on the diazo compound, followed by ring closure to form the aziridine ring with controlled stereochemistry.

Reaction conditions : Use of molecular sieves (4 Å) to maintain dryness, stirring at 20–25 °C for 1–2 hours, and inert atmosphere to prevent side reactions.

Outcome : This method typically yields the trans-aziridine with high diastereoselectivity, favoring the (2R,3R) or (2S,3S) stereoisomers depending on the starting imine configuration.

Protection of the Carboxylate as tert-Butyl Ester

The tert-butyl ester group is commonly introduced either by:

Using tert-butyl diazoacetate as the diazo component in the aziridine ring formation step, which directly installs the tert-butyl ester functionality.

Alternatively, esterification of the aziridine-2-carboxylic acid intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of bases such as triethylamine and catalysts like DMAP in dichloromethane at room temperature for several hours.

Detailed Preparation Methodology

Research Findings and Optimization

Catalyst choice : Zinc triflate (Zn(OTf)2) is preferred for its mild Lewis acidity and ability to promote aziridine formation without side reactions.

Solvent and atmosphere : Dry dichloromethane under nitrogen atmosphere is critical to avoid hydrolysis and maintain reaction efficiency.

Temperature control : Mild temperatures (20–25 °C) favor stereoselectivity and reduce byproduct formation.

Purification : Post-reaction mixtures are typically purified by column chromatography on neutral alumina or silica gel using ethyl acetate/hexane mixtures, yielding the pure aziridine ester as a solid or oil.

Comparative Analysis with Related Compounds

Summary Table of Key Preparation Parameters

| Parameter | Description | Optimal Conditions |

|---|---|---|

| Catalyst | Lewis acid for aziridine ring closure | Zn(OTf)2, 5-10 mol% |

| Solvent | Reaction medium | Dry dichloromethane (DCM) |

| Temperature | Reaction temperature | 20-25 °C |

| Atmosphere | To prevent moisture and oxidation | Nitrogen (N2) atmosphere |

| Time | Duration of reaction | 1-2 hours for cyclization; 8 hours for esterification |

| Purification | Method | Column chromatography (ethyl acetate/hexane) |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of this chiral aziridine derivative typically involves cyclization of a β-amino alcohol precursor or ring-opening/closure strategies. A feasible route, adapted from analogous aziridine syntheses, employs a tert-butyl ester-protected intermediate subjected to stereoselective aziridine formation. For example, a related compound (tert-butyl (2S,3R)-3-(4-bromophenyl)azetidine-1-carboxylate) was synthesized using 1,3-dimethylbarbituric acid in ethanol/DCM under mild conditions (0–20°C) to achieve stereocontrol . Optimization may involve adjusting solvent polarity (e.g., dichloromethane for better solubility), catalyst selection (e.g., DMAP for acyl transfer), and temperature gradients to minimize epimerization . Yields can be improved by monitoring reaction progress via TLC or inline NMR.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aziridine ring structure, tert-butyl group (δ ~1.4 ppm for 9H singlet), and 4-bromophenyl substituent (aromatic protons at δ 7.2–7.6 ppm). The (2R,3R) stereochemistry is inferred from coupling constants (e.g., J2,3 for vicinal protons) and NOE correlations . ³¹P NMR may be used if phosphonate intermediates are involved .

- Mass Spectrometry : HRMS or ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) and fragments indicative of the bromophenyl group (e.g., loss of Br or tert-butyl moiety) .

- Chiral HPLC : To validate enantiopurity, chiral stationary phases (e.g., Chiralpak IA/IB) can resolve diastereomers, with retention times compared to racemic standards .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar aziridine products from non-polar byproducts.

- Recrystallization : Tert-butyl esters often crystallize well from ethanol/water or DCM/pentane mixtures. Crystallography data (e.g., Acta Cryst. E66, o2682) suggest that halogenated aromatic groups enhance crystalline packing .

- Acid-Base Extraction : Aziridines can be protonated with HCl (aq.) and back-extracted into organic phases after neutralization .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during aziridine ring formation, and what analytical methods confirm configuration?

Stereocontrol is achieved via chiral auxiliaries or catalysts. For example, Evans oxazolidinones or Sharpless epoxidation-derived intermediates can enforce (2R,3R) configuration. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for tert-butyl piperazine carboxylates . Circular Dichroism (CD) and vibrational spectroscopy (VCD) may also correlate Cotton effects or IR bands with stereochemistry . Contradictions between calculated and observed optical rotations can arise from solvent effects, requiring DFT simulations for validation .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected coupling constants or mass fragments?

- Unexpected J-values : Aziridine ring strain (≈60° bond angles) leads to atypical vicinal coupling constants (J ~2–4 Hz for trans protons). Compare with computed NMR shifts (e.g., using Gaussian or ADF software) to distinguish stereoisomers .

- Anomalous MS Fragments : Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification. Fragments like [M–C4H8]<sup>+</sup> (loss of tert-butyl) or [M–Br]<sup>+</sup> confirm structural assignments .

Q. What computational methods are suitable for modeling reaction pathways and predicting regioselectivity in aziridine derivatives?

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to compare activation energies for competing pathways (e.g., Baldwin’s rules for ring closure).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. For example, polar aprotic solvents (DMF, DCM) stabilize dipole interactions during cyclization .

- QSPR Models : Predict physicochemical properties (logP, solubility) to guide solvent selection and reaction scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.